Lipophilicity Advantage of 3-Ethylisonicotinamide Over Unsubstituted Isonicotinamide: Predicted LogP Comparison
The introduction of an ethyl substituent at the 3-position of the pyridine ring markedly increases the predicted lipophilicity of 3-ethylisonicotinamide (predicted LogP = 1.44) compared to unsubstituted isonicotinamide (LogP ≈ −0.28) . This represents a LogP differential (ΔLogP) of approximately 1.72 log units, which corresponds to a roughly 50-fold higher octanol–water partition coefficient. This magnitude of lipophilicity increase is expected to enhance passive membrane permeation and alter distribution volumes in both in vitro cellular assays and in vivo pharmacokinetic models, making the 3-ethyl derivative a distinctly more lipophilic probe compound within the isonicotinamide chemical space.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.44 (predicted) for 3-ethylisonicotinamide (CAS 19842-11-6) |
| Comparator Or Baseline | LogP ≈ −0.28 for unsubstituted isonicotinamide (CAS 1453-82-3) |
| Quantified Difference | ΔLogP ≈ 1.72 log units; ~50-fold increase in predicted lipophilicity |
| Conditions | Predicted/calculated values from different database sources; experimental logP not available for direct head-to-head comparison |
Why This Matters
A 50-fold difference in lipophilicity fundamentally alters compound behavior in biological assays and analytical separations, making 3-ethylisonicotinamide a chemically distinct entity that cannot be approximated by the unsubstituted parent in any experimental context requiring membrane penetration or hydrophobic interaction.
